molecular formula C8H8F3N B7895246 (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine

Cat. No.: B7895246
M. Wt: 175.15 g/mol
InChI Key: QWYPAKQHZBBLFE-BYPYZUCNSA-N
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Description

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 3,4,5-trifluorophenyl group.

    Formation of Ethanamine Backbone: The ethanamine backbone is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.

    Coupling Reaction: The final step involves coupling the 3,4,5-trifluorophenyl group with the ethanamine backbone under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,4,5-Trifluorophenyl)ethan-1-amine: The enantiomer of the compound, with different stereochemistry.

    1-(3,4-Difluorophenyl)ethan-1-amine: A similar compound with two fluorine atoms instead of three.

    1-(3,4,5-Trifluorophenyl)propan-1-amine: A compound with an extended carbon chain.

Uniqueness

(S)-1-(3,4,5-Trifluorophenyl)ethan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. The specific stereochemistry of the (S)-enantiomer also contributes to its distinct behavior in various applications.

Properties

IUPAC Name

(1S)-1-(3,4,5-trifluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYPAKQHZBBLFE-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C(=C1)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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